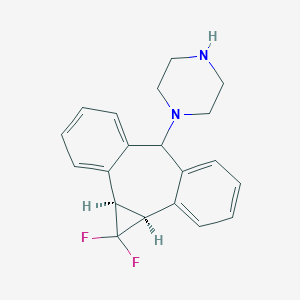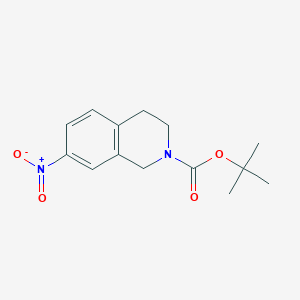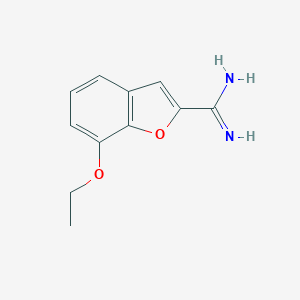
9,10-Divinylanthracene
Vue d'ensemble
Description
9,10-Divinylanthracene is a polycyclic aromatic hydrocarbon with a structure consisting of an anthracene core substituted with vinyl groups at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 9,10-Divinylanthracene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of anthracene with vinyl magnesium bromide in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is usually performed in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
9,10-Divinylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the vinyl groups, with common reagents including halogens and nitrating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used, but typically include various substituted anthracene derivatives.
Applications De Recherche Scientifique
9,10-Divinylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
Mécanisme D'action
The mechanism by which 9,10-Divinylanthracene exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including DNA and proteins, through π-π stacking and other non-covalent interactions.
Pathways Involved: The pathways involved in its action include the generation of reactive oxygen species (ROS) upon photoactivation, which can lead to cell damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
9,10-Divinylanthracene can be compared with other similar compounds such as:
9,10-Diphenylanthracene: This compound has phenyl groups instead of vinyl groups and is used in similar applications but has different photophysical properties.
9,10-Distyrylanthracene: This compound has styryl groups and exhibits aggregation-induced emission enhancement (AIEE) properties, making it useful in different contexts.
9,10-Dithienylanthracene: This compound has thiophene groups and is used in cell imaging and other biological applications.
Propriétés
IUPAC Name |
9,10-bis(ethenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZORFZODBFHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621638 | |
| Record name | 9,10-Diethenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18512-61-3 | |
| Record name | 9,10-Diethenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)










